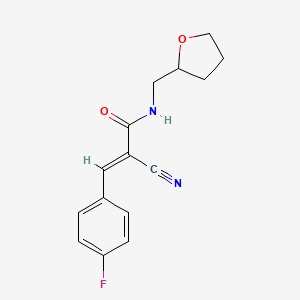
(2E)-2-cyano-3-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with malononitrile in the presence of a base to form 4-fluorophenylacetonitrile.
Addition of the Oxolan-2-ylmethyl Group: The intermediate is then reacted with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethyl group.
Formation of the Enamide: The final step involves the reaction of the intermediate with an appropriate amine under basic conditions to form the enamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano and fluorophenyl groups, in particular, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15FN2O2/c16-13-5-3-11(4-6-13)8-12(9-17)15(19)18-10-14-2-1-7-20-14/h3-6,8,14H,1-2,7,10H2,(H,18,19)/b12-8+ |
InChI Key |
QULCDQMIEKRFIF-XYOKQWHBSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)

![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
